5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-6-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl carbamoyl group, and a methoxyphenyl group, among others. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Condensation Reactions: These reactions are used to form the dihydropyridine ring structure. The condensation of appropriate aldehydes and amines under acidic or basic conditions is a common approach.
Sulfurization Reactions:
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-6-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-CYANO-6-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CYANO-6-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling events.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-CYANO-5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 5-CYANO-6-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CYANO-6-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C29H25FN4O3S |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
5-cyano-6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H25FN4O3S/c1-18-26(28(36)34-23-13-6-7-14-24(23)37-2)27(19-9-4-3-5-10-19)22(16-31)29(32-18)38-17-25(35)33-21-12-8-11-20(30)15-21/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
VIZXJQWZTADNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)F)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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